molecular formula C9H10N2O B12099927 1,3-Dimethyl-1H-indazol-6-ol

1,3-Dimethyl-1H-indazol-6-ol

Cat. No.: B12099927
M. Wt: 162.19 g/mol
InChI Key: XLGKSXWTTFOOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-indazol-6-ol is a heterocyclic compound with the molecular formula C9H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and pyrazole ring system, with hydroxyl and methyl groups attached to the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-indazol-6-ol can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves scalable methods such as:

    Transition Metal Catalysis: Utilizing transition metal catalysts like copper or silver to facilitate the cyclization and formation of the indazole ring.

    Solvent-Free Reactions: Employing solvent-free conditions to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1,3-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-indazol-5-amine: Similar structure but with an amine group at the 5-position.

    1,3-Dimethyl-1H-indazol-6-amine: Similar structure but with an amine group at the 6-position.

Uniqueness

1,3-Dimethyl-1H-indazol-6-ol is unique due to its hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its amine-substituted analogs. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound in the indazole family.

Biological Activity

1,3-Dimethyl-1H-indazol-6-ol is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. With a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, this compound features a hydroxyl group at the 6-position and two methyl groups at the 1 and 3 positions of the indazole ring. These structural characteristics contribute to its unique chemical properties and potential therapeutic applications.

The presence of the hydroxyl group at the 6-position significantly influences the compound's reactivity and biological activity compared to other indazole derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological interactions.

Reaction Type Description Common Reagents
OxidationHydroxyl group can be oxidized to form ketones or aldehydesKMnO₄, CrO₃
ReductionNitro groups can be reduced to aminesNaBH₄, LiAlH₄
SubstitutionElectrophilic or nucleophilic substitution at the aromatic ringHalogens, alkylating agents

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study focused on novel derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. One derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), showed significant inhibition of IDO1 expression in hypopharyngeal carcinoma cells (FaDu) and induced apoptosis through activation of ERK pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, presenting potential therapeutic applications in neuropharmacology .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Its mechanism may involve disrupting microbial cell membranes or interfering with critical enzymatic processes necessary for microbial survival .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

  • IDO1 Inhibition in Cancer Cells : A study synthesized various derivatives and tested their efficacy against multiple cancer cell lines (e.g., FaDu, YD-15, MCF7). Compound 7 was found to significantly reduce cell mobility and expression of matrix metalloproteinase MMP9, indicating potential for therapeutic use in cancer treatment .
  • Monoamine Oxidase Inhibition : Research indicated that structural modifications on indazole derivatives could enhance their inhibitory effects against MAO enzymes. This suggests that careful design of such compounds could lead to improved treatments for depression and other mood disorders .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1,3-dimethylindazol-6-ol

InChI

InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3

InChI Key

XLGKSXWTTFOOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.